Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18321899
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate -](/images/structure/VC18321899.png)
Specification
Molecular Formula | C9H7ClN2O2 |
---|---|
Molecular Weight | 210.62 g/mol |
IUPAC Name | methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
Standard InChI Key | NWFVBSOUCNKROH-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The chloro substituent at position 6 and the methyl ester group at position 3 define its electronic and steric characteristics. Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)Cl | |
InChIKey | UFRZEIOOOFHTPS-UHFFFAOYSA-N | |
Molecular Formula | ||
Molecular Weight | 210.62 g/mol |
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chloro group enhances reactivity at adjacent positions.
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal insights into its gas-phase conformation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 211.02688 | 139.1 |
[M+Na]+ | 233.00882 | 153.9 |
[M+NH4]+ | 228.05342 | 147.5 |
These values suggest a compact structure with moderate polarity, aligning with its potential for blood-brain barrier permeability in drug design .
Synthesis and Manufacturing
General Synthetic Strategies
While explicit protocols for this compound remain undisclosed, analogous imidazo[1,2-a]pyridines are typically synthesized via:
-
Condensation Reactions: Coupling chloropyridine derivatives with imidazole precursors under acidic conditions.
-
Cyclization Pathways: Intramolecular cyclization of propargylamines or related intermediates catalyzed by transition metals.
The methyl ester group likely originates from esterification of a carboxylic acid intermediate, though solvent selection and catalyst systems require further optimization.
Challenges in Scalability
Key hurdles include:
-
Regioselective introduction of the chloro substituent without side reactions.
-
Purification of the fused heterocycle from byproducts generated during cyclization.
Industrial-scale production remains unexplored, necessitating studies on continuous flow chemistry or biocatalytic methods.
Hazard Category | Code | Description |
---|---|---|
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Toxicity | H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Environmental and Disposal Guidelines
-
Ecotoxicity: No significant bioaccumulation predicted, but hydrolysis products (e.g., HCl) require neutralization.
-
Incineration: Recommended at licensed facilities with scrubbing systems for HCl abatement .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Compound | Substituent | Activity Enhancement |
---|---|---|
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylate | Fluoro at C6 | ↑ Metabolic stability |
6-Methylimidazo[1,2-a]pyridine-3-carboxylate | Methyl at C6 | ↓ Cytotoxicity |
The chloro group in the target compound balances lipophilicity and electronic effects, optimizing membrane permeability.
Future Research Directions
Priority Areas for Investigation
-
Synthetic Methodology: Development of one-pot syntheses to improve atom economy.
-
ADMET Profiling: In vitro assays for cytochrome P450 interactions and hepatotoxicity.
-
Target Deconvolution: CRISPR-Cas9 screens to identify protein targets.
Collaborative Opportunities
-
Partnership with computational chemists for QSAR modeling.
-
High-throughput screening programs to expand therapeutic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume